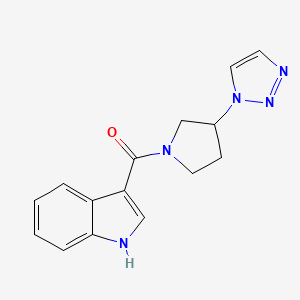

N-(5-cyanothiazol-2-yl)-5-phenylisoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

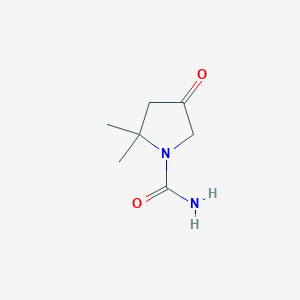

N-(5-cyanothiazol-2-yl)-5-phenylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C14H8N4O2S and its molecular weight is 296.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Routes and Chemical Structures

N-heterocyclic compounds, including 1,2,3-triazoles, serve as key scaffolds in organic compounds, demonstrating diverse applications in drug discovery, bioconjugation, material science, pharmaceutical chemistry, and solid-phase organic synthesis. The copper(I) catalyzed regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles through azide-alkyne cycloaddition, also known as click reactions, highlights a pathway for constructing complex molecules from various starting materials. This methodological advancement boosts the exploration of new pathways for developing biologically active 1,2,3-triazoles, underscoring the importance of such synthetic routes in the creation of compounds with potential applications in scientific research and medicine (Kaushik et al., 2019).

Pharmacological Properties and Clinical Applications

Zonisamide, a 1,2 benzisoxazole derivative, is the first of its chemical class developed as an antiepileptic drug, showcasing activity in various animal models of epilepsy. Its clinical efficacy in treating partial seizures and its equivalence to carbamazepine and valproic acid in clinical trials underscore its therapeutic potential. The detailed mode of action, focusing on blocking seizure discharges and suppressing epileptogenic focus, along with its pharmacodynamic and pharmacokinetic properties, emphasizes the significance of this compound in epilepsy treatment. However, its associated adverse events and the high incidence of renal calculi in some patients highlight the importance of therapeutic drug monitoring (Peters & Sorkin, 1993).

Supramolecular Chemistry and Material Science

Benzene-1,3,5-tricarboxamides (BTAs) have emerged as important supramolecular building blocks in various scientific disciplines, including nanotechnology, polymer processing, and biomedical applications. Their self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, alongside their multivalent nature, drives applications across a broad spectrum. This versatility underscores the potential of BTAs and related compounds in designing materials with specific functional properties, pointing towards their increasing importance in supramolecular chemistry and material science (Cantekin, de Greef, & Palmans, 2012).

Drug Discovery and Development

The exploration of 1,2-benzisoxazoles as privileged structures in polypharmacology, particularly in CNS disorders, is a testament to the potential of N-(5-cyanothiazol-2-yl)-5-phenylisoxazole-3-carboxamide and similar compounds in drug discovery. These structures form the basis for a wide range of pharmacological properties, leading to the development of therapeutic agents such as zonisamide, risperidone, paliperidone, and iloperidone. Their ability to bind diverse biological targets with high affinities, benefiting the discovery of novel bioactive compounds, highlights the continuing significance of 1,2-benzisoxazoles in medicinal chemistry and drug development (Uto, 2016).

Properties

IUPAC Name |

N-(5-cyano-1,3-thiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4O2S/c15-7-10-8-16-14(21-10)17-13(19)11-6-12(20-18-11)9-4-2-1-3-5-9/h1-6,8H,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHYELMDYWQJBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC=C(S3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(difluoromethoxy)phenyl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B2705753.png)

![5-methyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2705755.png)

![5-((4-Ethoxy-3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2705757.png)

![1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione](/img/structure/B2705759.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2705764.png)

![10-(4-Ethoxyphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2705767.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide](/img/structure/B2705775.png)